1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
Description
1-(2-Methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a urea derivative featuring a methoxyphenyl group and a pyrazole moiety substituted with a tetrahydro-2H-pyran-2-ylmethyl group. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance receptor interactions. Below, we compare its structure and inferred properties with similar compounds from diverse sources.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-16-8-3-2-7-15(16)20-17(22)19-13-10-18-21(11-13)12-14-6-4-5-9-24-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHNLALTOBAEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.41 g/mol
- IUPAC Name : 1-(2-methoxyphenyl)-3-(1-(tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
The structure consists of a methoxyphenyl group, a tetrahydro-pyran moiety, and a pyrazole ring, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | UACC-62 | 0.274 |
| Compound B | MDA-MB-435 | 0.709 |
| Compound C | SK-MEL-5 | 0.116 |
These findings suggest that the presence of specific substituents on the aromatic rings enhances the activity against melanoma cells, with electron-donating groups being particularly effective .
The proposed mechanisms through which this compound exerts its effects include:
- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, leading to cell cycle arrest in the G2/M phase, which is crucial in cancer therapy.
- Reactive Oxygen Species (ROS) Induction : The compound may induce ROS formation, causing oxidative stress and subsequent apoptosis in cancer cells .
- Inhibition of Kinases : Some studies indicate that related compounds inhibit specific kinases involved in cancer progression, providing another pathway for their antitumor effects .
Study 1: Melanoma Treatment
A study investigated the effects of a closely related compound on melanoma cell lines (UACC-62 and MDA-MB-435). The results indicated a significant reduction in cell viability with an IC50 value of 0.274 µM for UACC-62 cells. The study concluded that structural modifications significantly enhance the antitumor activity of these compounds .
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that treatment with the compound resulted in reduced tumor growth without noticeable toxicity to the host. This suggests a favorable therapeutic index and potential for clinical application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s key features include:
- 2-Methoxyphenyl group : Electron-donating methoxy group enhances solubility and influences aromatic interactions.
- Tetrahydro-2H-pyran-2-ylmethyl substituent : Oxygen-containing pyran ring improves metabolic stability compared to sulfur or smaller heterocycles.
- Pyrazole ring : A nitrogen-rich heterocycle contributing to hydrogen bonding and π-π stacking.
Table 1: Structural Comparison of Urea Derivatives
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (target compound) improves aqueous solubility compared to chloro () or trifluoromethyl () groups, which are electron-withdrawing and increase hydrophobicity .
- Heterocyclic Variations: Tetrahydro-2H-pyran (target compound) offers metabolic stability due to its oxygen atom, whereas tetrahydrofuran () has reduced ring size, affecting conformational flexibility .
Pyrazole Modifications :
Inferred Pharmacokinetic and Pharmacodynamic Differences
- Solubility : Methoxyphenyl and pyran groups (target compound) likely enhance solubility compared to chloro- or trifluoromethyl-substituted analogs .
- Metabolic Stability : Oxygenated pyran rings resist oxidative metabolism better than furan or thiopyran .
- Binding Affinity : Trifluoromethyl groups () may strengthen hydrophobic interactions, while thiophene () could enhance π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
